8-Oxaspiro[4.5]decan-1-amine
Overview
Description
“8-Oxaspiro[4.5]decan-1-amine” is a molecule that contains a total of 29 bonds. There are 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .
Synthesis Analysis
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has also been developed .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 29 bonds. There are 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .Scientific Research Applications
Copper Salt-Catalyzed Formation of Triazole-Spirodienone Conjugates
Copper salt-catalyzed oxidative amination has led to the creation of novel triazole-spirodienone conjugates exhibiting moderate to high anticancer potency across several cancer cell lines. This discovery opens new avenues in anticancer agent development, showcasing the compound's application in synthesizing molecules with potential therapeutic benefits (Gu et al., 2017).
Synthesis and Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their potential as antihypertensive agents. By modifying the 8-position with various substituents, compounds demonstrated differing levels of alpha-adrenergic blocking activity, highlighting the structure-activity relationship critical for developing new antihypertensive drugs (Caroon et al., 1981).
Anti-Coronavirus Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-ones has shown inhibitory effects against human coronavirus, with specific compounds exhibiting comparable activity to known coronavirus inhibitors. This research underscores the potential of 8-Oxaspiro[4.5]decan-1-amine derivatives in antiviral drug development, particularly against coronaviruses (Apaydın et al., 2019).
Antitumor Activity of Novel Derivatives
The synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has demonstrated significant antitumor activity against various cancer cell lines. These findings present these compounds as promising candidates for further development in cancer therapy (Yang et al., 2019).
Mechanism of Action
Target of Action
The primary target of 8-Oxaspiro[4.5]decan-1-amine is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system .
Mode of Action
This compound is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl .
Biochemical Pathways
The activation of the mu-opioid receptor by this compound leads to cellular hyperpolarization and inhibition of tonic neural activity . This results in analgesic effects, which are the primary therapeutic benefits of this compound .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The activation of the mu-opioid receptor by this compound results in analgesic effects . Compared to existing MOR agonists, this compound and other G protein-selective modulators may produce therapeutic analgesic effects with reduced adverse effects .
Action Environment
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBSAUZQPFGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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